N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

Description

BenchChem offers high-quality N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76N2O15/c1-37(2,3)54-34(42)10-16-45-22-28-51-31-25-48-19-13-41(14-20-49-26-32-52-29-23-46-17-11-35(43)55-38(4,5)6)15-21-50-27-33-53-30-24-47-18-12-40-36(44)56-39(7,8)9/h10-33H2,1-9H3,(H,40,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCZKTAKOGYBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76N2O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester)

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester), a complex, branched poly(ethylene glycol) (PEG) derivative. Such molecules are of significant interest in drug development, particularly as linkers in Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutic constructs. Given the absence of a standardized nomenclature for this specific molecule, this guide will proceed with a plausible interpretation of its structure: a central tertiary amine functionalized with one N-Boc protected triethylene glycol amine arm and two identical triethylene glycol t-butyl ester arms. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the multi-faceted analytical methodologies required for its unambiguous characterization. We will explore the causality behind experimental choices, presenting field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the structural elucidation and purity assessment of this class of compounds.

Introduction: The Significance of Branched PEG Linkers in Modern Drug Discovery

The advent of targeted therapeutics has placed a significant demand on the design and synthesis of sophisticated linker molecules. Branched PEG derivatives, such as the subject of this guide, offer a unique combination of properties that are highly advantageous in drug delivery and development. The PEG backbone enhances solubility and can improve the pharmacokinetic profile of a conjugated therapeutic. The branched nature of the molecule allows for the attachment of multiple moieties, a key feature in the design of PROTACs, which simultaneously bind to a target protein and an E3 ubiquitin ligase.

The precise chemical structure, purity, and integrity of these linkers are of paramount importance, as even minor structural variations can significantly impact the efficacy and safety of the final drug product. Therefore, a robust and comprehensive analytical strategy is not merely a quality control measure but a foundational component of the drug development process.

Proposed Chemical Structure and Rationale

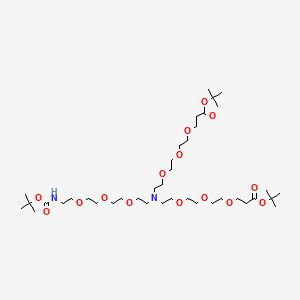

Based on the nomenclature "N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)," we propose the following chemical structure for our analytical discussion:

Caption: Proposed molecular structure of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester).

This structure features a central tertiary nitrogen atom. One substituent is a triethylene glycol chain with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. The other two substituents are identical triethylene glycol chains, each terminating in a t-butyl ester. This heterobifunctional, branched architecture is representative of complex linkers used in advanced bioconjugation applications.

A Multi-modal Approach to Structural Verification

No single analytical technique can provide a complete structural picture of a molecule as complex as N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester). A synergistic approach, leveraging the strengths of NMR, MS, and HPLC, is essential for unambiguous confirmation of its identity, purity, and stability.

Caption: Integrated workflow for the structural analysis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. For our target compound, both ¹H and ¹³C NMR will provide critical information about the connectivity of atoms and the integrity of the various functional groups.

Expertise & Experience in NMR Analysis:

The key to successfully interpreting the NMR spectra of PEGylated molecules lies in understanding the characteristic chemical shifts and the potential for overlapping signals from the repeating ethylene glycol units.[1][2] The choice of deuterated solvent is also critical; for this molecule, CDCl₃ or DMSO-d₆ would be appropriate choices.[3]

Expected ¹H NMR Spectral Features:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| t-butyl protons of Boc group | ~1.44 | singlet | 9H |

| t-butyl protons of ester groups | ~1.46 | singlet | 18H |

| PEG backbone (-OCH₂CH₂O-) | 3.5 - 3.7 | multiplet | 48H |

| Methylene adjacent to N (Boc arm) | ~3.3 | multiplet | 2H |

| Methylene adjacent to N (ester arms) | ~2.8 | multiplet | 4H |

| Methylene adjacent to COO (ester arms) | ~2.5 | triplet | 4H |

| NH of Boc group | ~5.0 (broad) | singlet | 1H |

Expected ¹³C NMR Spectral Features:

| Carbon Environment | Expected Chemical Shift (ppm) |

| t-butyl carbons of Boc group | ~28 |

| Quaternary carbon of Boc group | ~79 |

| t-butyl carbons of ester groups | ~28 |

| Quaternary carbon of ester groups | ~80 |

| PEG backbone (-OCH₂CH₂O-) | ~70 |

| Methylene carbons adjacent to N | 50-60 |

| Methylene carbons adjacent to COO | ~35 |

| Carbonyl carbon of Boc group | ~156 |

| Carbonyl carbon of ester groups | ~172 |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and for identifying potential impurities. Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which minimizes fragmentation.[4]

Expertise & Experience in MS Analysis:

A significant challenge in the MS analysis of PEGylated compounds is their propensity to form multiple charged ions and adducts (e.g., with Na⁺ and K⁺), which can complicate the spectrum.[5] The use of high-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements, which in turn allows for the determination of the elemental composition.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₄₃H₈₄N₂O₁₆

-

Monoisotopic Mass: 884.5825 g/mol

-

Expected Ions (ESI+):

-

[M+H]⁺: 885.5898

-

[M+Na]⁺: 907.5717

-

[M+K]⁺: 923.5457

-

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent suitable for ESI, such as acetonitrile/water with 0.1% formic acid to promote protonation.

-

Instrumentation: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer is recommended for high-resolution analysis.

-

Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Ionization mode: Positive.

-

Capillary voltage: 3-4 kV.

-

Source temperature: 100-150 °C.

-

Mass range: m/z 100-2000.

-

-

Data Analysis: Analyze the resulting spectrum for the expected [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. Compare the measured accurate mass with the theoretical mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Profiling Impurities

HPLC is the workhorse for assessing the purity of synthesized compounds and for identifying and quantifying any impurities. For a molecule of this polarity, reversed-phase HPLC (RP-HPLC) is the most suitable method.

Expertise & Experience in HPLC Analysis:

A key consideration for the HPLC analysis of PEG-containing molecules that lack a strong UV chromophore is the choice of detector.[6] While UV detection at low wavelengths (~210 nm) can be used to detect the amide and ester carbonyls, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) often provides better sensitivity and more uniform response for this class of compounds.[7]

Experimental Protocol: RP-HPLC

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1-0.5 mg/mL with the initial mobile phase.

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a suitable detector (UV, ELSD, or CAD).

-

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

B: Acetonitrile with 0.1% TFA or formic acid.

-

-

Gradient Elution: A typical gradient would be from 20% to 80% B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.

Trustworthiness Through Self-Validating Systems

The robustness of this analytical workflow is derived from the orthogonal nature of the techniques employed. Each method provides a piece of the structural puzzle, and their collective agreement constitutes a self-validating system.

Caption: Interlocking validation of the analytical techniques.

For instance, the integration values from ¹H NMR should be consistent with the proposed structure. The molecular weight determined by MS must correspond to the molecular formula derived from the NMR data. Finally, the main peak in the HPLC chromatogram, whose purity is being assessed, should be collected and analyzed by MS to confirm its identity. Any discrepancy between the results of these techniques would indicate a potential structural issue or the presence of an unexpected impurity, prompting further investigation.

Conclusion: A Pathway to Confident Characterization

The structural analysis of complex, branched PEG derivatives like N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester) requires a meticulous and multi-faceted analytical approach. By integrating the strengths of NMR spectroscopy, mass spectrometry, and HPLC, researchers can build a comprehensive and self-validating body of evidence to confidently determine the structure and purity of these critical molecules. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of analytical methods for this and other similarly complex molecules that are at the forefront of modern drug discovery.

References

- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd.

-

Harris, J. M., & Kozlowski, A. (2002). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link]

-

Harris, J. M. (1985). Proton NMR characteristics of polyethylene glycol and derivatives. Journal of Polymer Science: Polymer Chemistry Edition. Retrieved from [Link]

-

SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]

-

Waters Corporation. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Retrieved from [Link]

-

Ingenieria Analitica Sl. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Fig. S1. 1H NMR spectra of (a) PEG-Br and (b) PEG-b-PAEAcG in CDCl3. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H-NMR spectrum of PEGylated Polyethylenimine (PEG-g-PEI)/D2O. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of PEG-PA, PEG-PAO, and PEG-PAS in D 2 O at 20 °C (a) and 50 °C (b). Retrieved from [Link]

- Google Patents. (n.d.). US20070249870A1 - Method for preparing multi-arm poly (ethylene glycol) amines.

-

Express Polymer Letters. (n.d.). Enzyme-catalyzed amine-functionalization of poly(ethylene-glycol). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aqueous Synthesis of Poly(ethylene glycol)-amide-Norbornene-Carboxylate for Modular Hydrogel Crosslinking. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). PEG-S – 1H NMR (400 MHz, CDCl3) δ. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. Retrieved from [Link]

-

Agilent. (n.d.). High Resolution Analysis of - Polyethylene Glycol using HPLC with ELSD. Retrieved from [Link]

-

PubMed. (n.d.). High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

-

ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

Sources

- 1. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. sciex.com [sciex.com]

- 6. lcms.cz [lcms.cz]

- 7. agilent.com [agilent.com]

Trifunctional Linker Strategy: The Role of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) in High-Avidity PROTAC Design

Executive Summary

In the evolving landscape of Targeted Protein Degradation (TPD), the "linker" has transitioned from a passive connector to a determinant of physicochemical success.[1] N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) represents a sophisticated, trifunctional "hub" molecule designed for the synthesis of Branched (Trivalent) PROTACs .[2]

Unlike linear linkers that enforce a 1:1 stoichiometry between the E3 ligase and the Protein of Interest (POI), this branched precursor enables a 2:1 or 1:2 architecture .[2] This guide details the chemical utility of this molecule, specifically its role in enhancing degradation potency through the "Avidity Effect," and provides a validated workflow for its activation and conjugation.

Chemical Architecture & Strategic Utility

Structural Breakdown

This molecule is a protected precursor to a heterotrifunctional crosslinker.[2] Its architecture is defined by a central tertiary nitrogen acting as the branch point for three Polyethylene Glycol (PEG) arms.[2]

| Component | Chemical Identity | Function in PROTAC |

| The Core | Tertiary Amine (N-bis) | Acts as the "Hub," creating a Y-shaped geometry.[2] |

| Arm 1 | PEG3-NH-Boc | The Anchor Point: A Boc-protected amine intended for conjugation to the unique ligand (e.g., E3 Ligase Ligand).[2] |

| Arms 2 & 3 | Bis-(PEG3-t-butyl ester) | The Warhead Forks: Two t-butyl ester-protected carboxyls intended for conjugation to two identical ligands (e.g., POI Warheads).[2] |

| Linker Type | PEG (Polyethylene Glycol) | Improves water solubility and provides flexibility for ternary complex formation.[2][3] |

The "Avidity" Advantage

The primary role of this linker is to synthesize Dual-Warhead PROTACs . By attaching two identical warheads to the ester arms, the resulting PROTAC can bind to the POI with significantly higher affinity due to the chelate effect (avidity) , particularly useful for:

-

Dimeric Targets: Simultaneously binding two subunits of a homodimer.[2]

-

Low-Affinity Warheads: Increasing the local concentration of the ligand near the target surface.[2]

Synthetic Workflow: Activation and Conjugation

The chemical challenge with N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is the management of its protecting groups.[2] Both Boc (acid-labile) and t-butyl esters (acid-labile) are typically removed by Trifluoroacetic Acid (TFA).[2]

The Strategy: Global Deprotection followed by Chemoselective Conjugation .[2] Instead of attempting difficult orthogonal deprotection, the standard protocol involves removing all protecting groups to generate a zwitterionic core (1 Amine, 2 Acids), then exploiting the reactivity difference between amines and carboxylic acids.[2]

Step-by-Step Protocol

Phase 1: Global Deprotection [2]

-

Objective: Convert the inert precursor into the reactive H2N-PEG3-N(PEG3-COOH)2 core.

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[2]

-

Dissolve N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) in DCM (0.1 M).

-

Add TFA to a final concentration of 20-50% (v/v).[2]

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for loss of t-butyl signals.

-

Concentrate in vacuo to remove TFA.[2] Co-evaporate with toluene/DCM (3x) to remove trace acid.

-

Result: The trifunctional core as a TFA salt.

Phase 2: Chemoselective Amine Conjugation (The "Anchor")

-

Objective: Attach the single ligand (e.g., Thalidomide-NHS or VHL-Ligand-NHS) to the free amine.[2]

-

Logic: At neutral/mildly basic pH, the amine is nucleophilic, while the carboxylic acids are negatively charged and unreactive toward NHS esters.[2]

-

Dissolve the deprotected core in dry DMF.

-

Add 1.0 equivalent of the NHS-activated E3 Ligase Ligand.[2]

-

Add DIPEA (Diisopropylethylamine) to adjust pH to ~8.0.[2]

-

Stir at RT for 1–2 hours.

-

Purification: Semi-preparative HPLC (Acidic Mobile Phase).

-

Result: Intermediate construct with 1 E3 ligand and 2 free Carboxyls.

Phase 3: Dual-Warhead Attachment

-

Objective: Attach two POI ligands to the carboxylic acid arms.

-

Reagents: HATU or PyBOP (Coupling Agents), Amine-functionalized POI Ligand.[2]

-

Dissolve the Intermediate from Phase 2 in DMF.

-

Add 2.5 equivalents of the Amine-functionalized POI Ligand (Warhead-NH2).

-

Add 2.5 equivalents of HATU and 5.0 equivalents of DIPEA.

-

Stir at RT for 4–16 hours.

-

Validation: Monitor for the +2 mass shift (addition of two ligands).

-

Final Purification: Preparative HPLC.

Visualization of the Workflow

The following diagram illustrates the transformation of the inert linker into a bioactive Trivalent PROTAC.

Figure 1: Synthetic route for converting the N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) precursor into a Trivalent PROTAC using a global deprotection and sequential conjugation strategy.[2]

Critical Design Considerations

Solubility & Linker Length

The use of PEG3 units in all three arms is deliberate.[2]

-

Hydrophilicity: Trivalent molecules are high molecular weight (>1000 Da).[2] The PEG chains counteract the lipophilicity of the added ligands, maintaining aqueous solubility for biological assays.

-

Spatial Reach: Each arm provides approximately 10–12 Å of reach.[2] The total span between the two warheads (PEG3 + N + PEG3) allows for flexibility to accommodate various protein surface geometries without inducing steric clash.[2]

Troubleshooting the Synthesis

| Issue | Probable Cause | Solution |

| Incomplete Deprotection | Old TFA or insufficient time.[2] | Use fresh TFA; extend reaction to 4h. t-Butyl esters can be stubborn compared to Boc.[2] |

| Over-reaction in Step 1 | NHS ester reacting with Carboxyls? | Highly unlikely without activation agents.[2] Ensure no HATU/EDC is present in Step 1.[2] |

| Mono-substitution in Step 2 | Steric hindrance or hydrolysis.[2] | Use excess amine-ligand (3-4 eq) and fresh HATU. Verify anhydrous conditions. |

References

-

BroadPharm. N-(Boc-PEG3)-N-bis(PEG3-acid) Product Monograph. BroadPharm Catalog.[2][4] Link[2]

-

MedChemExpress. PROTAC Linker Design and Chemistry. MedChemExpress Technical Guide.[2] Link

-

An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs.[2][5] EBioMedicine, 36, 553-562.[2][5] Link

-

Li, X., & Song, Y. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy.[2] Journal of Hematology & Oncology, 13,[2] 50. Link

-

BenchChem. N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) Structure and Properties. BenchChem Database.[2] Link

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cd-bioparticles.net [cd-bioparticles.net]

- 5. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist's Guide to PEG Linker Architecture: Unlocking the Advantages of Branched vs. Linear PEG in Drug Discovery

Abstract

Polyethylene Glycol (PEG) linkers are foundational tools in drug discovery, serving as versatile spacers that enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.[][4] While linear PEG linkers have been instrumental in the development of numerous approved drugs, the strategic implementation of branched PEG architectures offers a suite of distinct advantages that can be pivotal for next-generation therapeutics. This guide provides an in-depth technical analysis of the core differences between linear and branched PEG linkers, elucidating the mechanistic principles that drive the superior performance of branched structures in specific applications and offering practical insights for their strategic deployment in drug development programs.

Foundational Concepts: Understanding PEG Linker Architecture

PEG is a water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene oxide units.[2][5] Its utility in drug delivery stems from its ability to create a hydrophilic shield around a conjugated molecule, effectively increasing its hydrodynamic volume and masking it from the immune system and proteolytic enzymes.[][4] The architecture of the PEG linker—the way the ethylene oxide chains are arranged—is a critical design parameter that dictates its ultimate impact on the drug conjugate's behavior.

Linear PEG Linkers

Linear PEGs are the simplest architectural form, consisting of a straight chain of ethylene oxide units.[] They are characterized by their predictable behavior, relatively straightforward synthesis, and minimal steric hindrance for site-specific conjugation.[1] This makes them a cost-effective and reliable choice for many applications, such as the PEGylation of proteins where precise control over linker length is paramount.[1] A well-known example is Pegasys® (peginterferon alfa-2a), which utilizes a linear PEG to extend the drug's half-life in the treatment of hepatitis C.

Branched PEG Linkers

Branched PEG linkers feature multiple PEG arms extending from a central core.[1][] This category includes several distinct geometries, each offering unique properties:

-

Y-Shaped PEGs: These consist of two linear PEG chains linked to a central core, creating a "Y" or forked structure.[2][6] This design provides a sterically bulky structure that can be advantageous for shielding proteins or for applications where a reduced number of attachment sites is desirable.[7]

-

Multi-Arm PEGs: These are more complex structures with three, four, six, eight, or more PEG arms emanating from a central core like glycerol, pentaerythritol, or hexaglycerol.[2][][8] Multi-arm PEGs are particularly valuable for creating hydrogels for controlled drug release and for significantly increasing drug loading capacity.[8][9]

-

Comb-Like PEGs: This architecture involves multiple PEG chains attached along a polymer backbone, creating a structure resembling a comb.[2][10] These are often used to create polymeric nanocarriers for drug delivery.[10][11]

Caption: Fundamental structures of Linear and Branched PEG linkers.

Comparative Analysis: Branched vs. Linear Architectures

The choice between a linear and a branched PEG linker is a critical decision in drug development, driven by the specific therapeutic goals. Branched architectures often provide superior performance in key areas due to their unique three-dimensional structure.

Pharmacokinetic (PK) Profile: The Advantage of Size and Shape

A primary goal of PEGylation is to improve a drug's pharmacokinetic profile, particularly by extending its circulation time.

-

Enhanced Circulation Half-Life: Therapeutic proteins conjugated with branched PEGs consistently demonstrate extended in vivo circulation half-lives compared to their linear PEG counterparts of the same total molecular weight.[12][13] The causality lies in the hydrodynamic volume. A branched PEG adopts a more spherical and sterically bulky conformation, creating a larger effective size in solution than a more flexible linear PEG.[13] This increased size significantly reduces the rate of renal clearance (glomerular filtration), which is a primary elimination pathway for smaller therapeutic molecules.[][13]

-

Superior PK Profile Across Species: Studies have shown that the superior pharmacokinetic profile of branched versus linear PEGs is consistent across different species, suggesting a fundamental biophysical advantage.[12] For a given total PEG molecular weight, the degree of branching can further modulate the PK profile, offering another layer of control for drug developers.[12]

| Parameter | Linear PEG Conjugate | Branched PEG Conjugate | Rationale for Difference |

| Circulation Half-Life (t½) | Shorter | Significantly Longer[12][13] | Branched PEGs have a larger hydrodynamic radius, reducing renal clearance.[][13] |

| Total Body Clearance (CL) | Higher | Lower[12] | The increased effective size of branched conjugates slows their elimination from the body.[12] |

| Area Under the Curve (AUC) | Lower | Significantly Higher[12] | Higher exposure is a direct result of the reduced clearance and longer half-life.[12] |

| Immunogenicity Shielding | Effective | Superior[1][14] | The higher density of PEG chains provides a more effective "stealth" effect.[14] |

Table 1: Comparative Pharmacokinetic Properties of Linear vs. Branched PEG Conjugates.

Drug Loading and Multivalency: A Paradigm Shift for ADCs

In the field of Antibody-Drug Conjugates (ADCs), achieving a high drug-to-antibody ratio (DAR) without compromising the antibody's properties is a major challenge. This is where branched linkers offer a transformative advantage.

-

Increased Payload Capacity: Branched or multi-arm PEG linkers enable the attachment of multiple drug molecules to a single conjugation site on the antibody.[15][16] This "doubled payload" approach can dramatically increase the DAR.[16] For instance, a single cysteine or lysine residue on an antibody can be conjugated to a branched linker carrying two, three, or even more cytotoxic drug molecules.[17][18]

-

Improved Solubility and Reduced Aggregation: Many potent cytotoxic agents used in ADCs are highly hydrophobic.[18] Attaching multiple hydrophobic drugs to an antibody using traditional linear linkers often leads to aggregation and loss of function.[15][16] The inherent hydrophilicity of the branched PEG architecture helps to solubilize the attached payload, allowing for a higher DAR while maintaining the stability and solubility of the final ADC.[15][16] This is exemplified in Adcetris® (brentuximab vedotin), which uses a branched linker to attach the cytotoxic drug MMAE to an antibody.

Caption: Branched linkers increase the Drug-to-Antibody Ratio (DAR).

Stability and Steric Hindrance: The "Molecular Umbrella" Effect

The three-dimensional structure of branched PEGs provides a dense, umbrella-like shield over the conjugated molecule.

-

Enhanced Stability: This dense shielding offers superior protection from proteolytic digestion compared to linear PEGs.[19][20] The increased steric hindrance makes it more difficult for enzymes to access cleavage sites on the protein or peptide surface, leading to greater stability in vivo.[21][22]

-

Balancing Bioactivity: While advantageous for stability, this same steric hindrance can be a double-edged sword. The PEG shield can potentially interfere with the drug's ability to bind to its target receptor, leading to a decrease in in vitro potency.[20][23] However, this reduction in immediate activity is often more than compensated for by the vastly improved systemic exposure (PK profile).[23] The prolonged circulation time allows the drug to have more opportunities to engage with its target, often resulting in superior overall in vivo efficacy.[23] The choice of linker architecture and attachment site is therefore a critical optimization step to balance this PK/PD trade-off.

Experimental Protocols and Strategic Selection

The successful implementation of branched PEG linkers requires robust synthetic and analytical methodologies.

General Protocol: Synthesis of a Y-Shaped PEG Linker

This protocol describes a common convergent strategy for synthesizing an amine-functionalized Y-shaped PEG linker using a lysine core, which can then be activated for conjugation.

Objective: To synthesize a dual-arm (Y-shaped) PEG linker with a free amine group for subsequent functionalization.

Materials:

-

Boc-Lys(Boc)-OH (di-Boc protected lysine)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Methoxy-PEG-Amine (mPEG-NH2)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Cold Diethyl Ether

Methodology:

-

Core Activation: Dissolve Boc-Lys(Boc)-OH (1 eq) in DMF. Cool the solution to 0°C in an ice bath. Add DCC (2.2 eq) and NHS (2.2 eq) and stir for 15-20 minutes to activate the carboxylic acid groups of the lysine core.[6]

-

PEG Arm Coupling: In a separate flask, dissolve mPEG-NH2 (2.2 eq) in DMF. Add this solution to the activated lysine mixture.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The amine groups of the mPEG will react with the NHS-activated lysine core to form stable amide bonds.[6]

-

Purification (Step 1): Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Precipitate the product by adding the filtrate to cold diethyl ether. Collect the solid product by filtration and dry it under vacuum.[6]

-

Deprotection: Dissolve the dried product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours to remove the Boc protecting groups from the lysine's alpha-amino and epsilon-amino groups.[6]

-

Purification (Step 2): Remove the solvent under reduced pressure. Dissolve the residue in water and purify by dialysis to remove excess TFA and other small molecule impurities. Lyophilize the purified solution to obtain the final amine-functionalized Y-shaped PEG linker.[6]

Self-Validation: The purity and identity of the final product must be confirmed. High-Performance Liquid Chromatography (HPLC) should be used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and molecular weight of the synthesized linker. A narrow polydispersity index (PDI) from Gel Permeation Chromatography (GPC) indicates a homogenous product.[6]

Strategic Linker Selection Workflow

Choosing the optimal PEG architecture is a multi-factorial decision. The following workflow provides a logical framework for this process.

Caption: Decision workflow for selecting the optimal PEG linker architecture.

Conclusion

While linear PEG linkers remain a valuable and effective tool in drug development, branched PEG architectures offer distinct and powerful advantages that are crucial for advancing complex therapeutic modalities like ADCs and next-generation protein therapeutics.[1] Their ability to superiorly enhance pharmacokinetic profiles, increase drug payloads, and provide a robust shield against degradation positions them as a key enabling technology.[1][12][15] The decision to use a branched versus a linear PEG linker is not merely a choice of component, but a strategic design decision that can fundamentally alter the therapeutic potential of a drug candidate. A thorough understanding of the underlying structure-function relationships, as detailed in this guide, empowers researchers and drug development professionals to rationally design and select the optimal linker architecture, thereby maximizing the probability of clinical success.

References

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm. (2024, September 24). AxisPharm. [Link]

-

Vugmeyster, Y., et al. (2012). Pharmacokinetic, Biodistribution, and Biophysical Profiles of TNF Nanobodies Conjugated to Linear or Branched Poly(ethylene glycol). Bioconjugate Chemistry, 23(7), 1465-1475. [Link]

-

Fee, C. J., & Van Alstine, J. M. (2007). Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules. Biotechnology and Bioengineering, 98(5), 961-969. [Link]

-

Biopharma PEG Expands Multi-Arm PEG Product Line for Medical and Biopharma Applications. (2024, August 20). Clinical Research News. [Link]

-

Mehvar, R. (2008). Pharmacokinetic Consequences of Pegylation. Journal of Pharmaceutical Sciences, 97(10), 4195-4217. [Link]

-

PEGs and Antibody-drug Conjugates a Versatile Approach. (2018, June 29). ADC Review / Journal of Antibody-drug Conjugates. [Link]

-

Applications of Y-Shape PEG Derivatives for Drug Delivery. (2019, March 4). JenKem Technology. [Link]

-

How Effective is PEGylation as a Stability Enhancement Method? (2025, September 13). National High School Journal of Science. [Link]

-

Yi, Y., et al. (2016). PEGylation of therapeutic oligonucleotides: From linear to highly branched PEG architectures. Molecules, 21(8), 1045. [Link]

-

Fihurka, O., et al. (2018). Comb-like PEG-containing polymeric composition as low toxic drug nanocarrier. BMC Biotechnology, 18(1), 86. [Link]

-

Design, Synthesis, and Validation of a Branched Flexible Linker for Bioactive Peptides. (n.d.). National Institutes of Health. [Link]

-

PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Roberts, M. J., et al. (2006). Linear and Branched Bicin Linkers for Releasable PEGylation of Macromolecules: Controlled Release in Vivo and in Vitro from Mono- and Multi-PEGylated Proteins. Bioconjugate Chemistry, 17(2), 341-351. [Link]

-

Y-Shaped PEGs. (n.d.). CD Bioparticles. [Link]

-

What are PEG Linkers? (2019, March 22). ADC Review / Journal of Antibody-drug Conjugates. [Link]

-

Multi-arm PEG Derivatives. (n.d.). JenKem Technology. [Link]

-

Molecular Design, Synthesis, and Properties of Surface-Active Comb-Like PEG-Containing Polymers and Derived Supramolecular Structures for Drug Delivery | Request PDF. (n.d.). ResearchGate. [Link]

-

Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064. (2015, September 2). EPO. [Link]

-

Synthesis of bis- and tris-branched COOH-terminal pegylating reagents: Conjugation to NH2-terminal peptides | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Comb-like PEG-containing polymeric composition as low toxic drug nanocarrier. (2018, December 20). PubMed. [Link]

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024, August 12). PMC. [Link]

-

Physicochemical characterization of PEG-based comb-like amphiphilic copolymer structures for possible imaging and therapeutic applications. (n.d.). DSpace@MIT. [Link]

-

PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (n.d.). MDPI. [Link]

-

Size comparison between proteins PEGylated with branched and linear Poly(Ethylene glycol) molecules | Request PDF. (2025, August 7). ResearchGate. [Link]

-

Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2024, March 7). Frontiers. [Link]

-

PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (2022, July 21). Taylor & Francis Online. [Link]

-

Development of Antimicrobial Comb-like Hydrogel Based on PEG and HEMA by Gamma Radiation for Biomedical Use. (2025, December 30). MDPI. [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. chempep.com [chempep.com]

- 4. purepeg.com [purepeg.com]

- 5. purepeg.com [purepeg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Y-Shape PEG Derivatives - JenKem Technology USA [jenkemusa.com]

- 8. Biopharma PEG Expands Multi-Arm PEG Product Line for Medical and Biopharma Applications [clinicalresearchnewsonline.com]

- 9. Multi-arm PEG Derivatives [jenkemusa.com]

- 10. Comb-like PEG-containing polymeric composition as low toxic drug nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comb-like PEG-containing polymeric composition as low toxic drug nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. adcreview.com [adcreview.com]

- 16. adcreview.com [adcreview.com]

- 17. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 18. Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064 [data.epo.org]

- 19. tandfonline.com [tandfonline.com]

- 20. nhsjs.com [nhsjs.com]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 23. creativepegworks.com [creativepegworks.com]

Understanding the stability of t-butyl ester groups in PEG linkers

A Technical Guide for Bioconjugation & Synthetic Chemistry

Executive Summary

In the precise architecture of Antibody-Drug Conjugates (ADCs) and PROTACs, the polyethylene glycol (PEG) linker serves as the structural backbone.[1] The tert-butyl (t-butyl) ester is the industry-standard protecting group for carboxylic acids in these linkers, valued for its robust orthogonality to base-labile groups (like Fmoc) and nucleophiles.

However, the t-butyl group is not merely a static shield; it is a "loaded spring" that releases a reactive carbocation upon deprotection. This guide provides a mechanistic deep-dive into the stability profile of t-butyl esters, offering researchers a self-validating framework for synthesis, storage, and controlled cleavage.[2]

Part 1: The Chemical Basis of Stability

The t-butyl ester derives its stability from steric hindrance and electronic effects . Unlike methyl or ethyl esters, the bulky trimethylsilyl-like geometry of the t-butyl group blocks the trajectory of incoming nucleophiles (pathway

The Cleavage Mechanism (

)

Understanding the failure mode (cleavage) is the key to mastering stability. t-Butyl esters do not cleave via the standard tetrahedral intermediate mechanism used by base hydrolysis. Instead, they undergo acid-catalyzed alkyl-oxygen cleavage (

-

Protonation: The carbonyl oxygen accepts a proton from a strong acid (e.g., TFA).

-

Ionization (Rate Limiting): The bond between the alkyl oxygen and the t-butyl group breaks, releasing a stable tertiary carbocation and the free carboxylic acid.

-

Trapping: The reactive t-butyl cation is immediately quenched by a scavenger or solvent.

Figure 1: The

Part 2: Stability Matrix Under Synthesis Conditions[3]

For researchers designing orthogonal protection schemes, the following matrix defines where the t-butyl ester will survive.

| Condition Type | Reagent Class | Stability Status | Mechanistic Insight |

| Acids | TFA, HCl, H₂SO₄ | UNSTABLE | Rapid protonation leads to |

| Weak Acids | Acetic Acid, Phenol | STABLE | Insufficient acidity ( |

| Bases | Piperidine, Morpholine | STABLE | Critical for SPPS. The steric bulk prevents nucleophilic attack at the carbonyl.[3] |

| Strong Bases | NaOH, LiOH (aq) | META-STABLE | Stable at RT. Hydrolysis can occur at high temperatures (>60°C) or extended exposure. |

| Nucleophiles | Primary Amines | STABLE | Resistant to aminolysis.[3] Allows selective reaction of NHS esters on the same PEG chain. |

| Reductants | H₂ / Pd-C | STABLE | Orthogonal to Benzyl (Bn) groups (which cleave) and Cbz groups. |

Expert Insight: In PEG synthesis, the t-butyl ester is often used to protect one end of a homobifunctional PEG acid while the other end is activated as an NHS ester. This allows for the creation of heterobifunctional linkers (e.g., tBuO-PEG-NHS) without polymerization.

Part 3: Deprotection Strategies & Scavenging

The removal of the t-butyl group is a high-risk step in PEG linker synthesis. The generated t-butyl cation is a potent electrophile. If not scavenged, it will alkylate:

-

Electron-rich residues on the payload (e.g., Trp, Met, Tyr).

-

The ether oxygens of the PEG chain itself (leading to chain degradation or aggregation).

The "Cocktail" Approach

Standard deprotection utilizes Trifluoroacetic Acid (TFA). However, TFA alone is insufficient due to the reversibility of the reaction (the cation can re-attach).

Standard Protocol: Reagent K Variant

-

TFA (95%): The acid catalyst and solvent.

-

Triisopropylsilane (TIS) (2.5%): The primary scavenger. It donates a hydride to the t-butyl cation, converting it into isobutane (inert gas).

-

Water (2.5%): Hydrolyzes any trifluoroacetate esters formed and acts as a secondary scavenger.

Step-by-Step Deprotection Protocol

-

Preparation: Dissolve the t-butyl protected PEG linker in a minimum volume of DCM (if solubility is an issue) or use neat TFA cocktail if the linker is soluble.

-

Cocktail Addition: Add the TFA:TIS:H2O (95:2.5:2.5) mixture.

-

Ratio: Use at least 10 mL of cocktail per gram of linker to ensure excess acid.

-

-

Incubation: Stir at Room Temperature for 1–2 hours.

-

Monitoring: Use HPLC or TLC. t-Butyl cleavage usually results in a significant polarity shift (product becomes more polar).

-

-

Work-up (Critical):

-

Do not rotovap to dryness immediately (concentrates the cations).

-

Precipitation: Pour the reaction mixture into cold diethyl ether (10x volume). The PEG-acid will precipitate; the organic scavengers and t-butyl byproducts remain in the ether.

-

Centrifugation: Spin down the pellet and wash 2x with ether.

-

Part 4: Troubleshooting Common Pitfalls

Issue 1: Incomplete Cleavage

-

Cause: The PEG chain can wrap around the terminal ester, creating a "solvation cage" that excludes the acid.

-

Solution: Dilute the TFA with DCM (50:50 mixture). While this slows the reaction kinetics, it improves the solvation of the PEG chain, allowing the acid better access to the ester.

Issue 2: "Glue" Formation

-

Cause: Polymerization of PEG chains or alkylation of the ether backbone.

-

Solution: Use Dithiothreitol (DTT) or 1,2-Ethanedithiol (EDT) as stronger scavengers if TIS fails. Warning: These are odorous.

Issue 3: Loss of PEG Dispersity

-

Cause: Strong acid hydrolysis of the PEG ether backbone (rare, but possible with poor quality PEG).

-

Check: Always verify the Polydispersity Index (PDI) via GPC after deprotection.

Part 5: Decision Logic for Linker Selection

When designing a synthesis route, choose the ester protecting group based on the orthogonality required for your payload.

Figure 2: Decision tree for selecting carboxyl protecting groups in PEG linker synthesis.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (The foundational text for stability data).[3][5][6]

-

BenchChem. (2025).[7][3][6][8] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. (Detailed stability profiles for nucleophiles and bases).

-

Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques & Scavengers. (Protocols for TFA cocktails and scavenger ratios).

-

Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept.[9] Protein Res.[9][10] (Mechanistic study on cation scavenging).

-

Vector Laboratories. (n.d.). Amino PEG t-butyl Esters: Technical Guide. (Specific applications in PEG linker design).

Sources

- 1. purepeg.com [purepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to Bis-PEG Functionalized Linkers for Targeted Protein Degradation

Introduction: A Paradigm Shift in Therapeutic Intervention

For decades, the dominant strategy in small-molecule drug discovery has been occupancy-driven inhibition, where a therapeutic agent must continuously bind to a protein's active site to block its function. Targeted Protein Degradation (TPD) represents a revolutionary departure from this model, shifting the focus from inhibition to complete elimination.[1][2] TPD offers an "event-driven" approach, where a single molecule can catalytically trigger the destruction of multiple target proteins, opening avenues to address targets previously considered "undruggable".[1][3]

This technology harnesses the cell's own sophisticated waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][4] The UPS is a tightly regulated pathway that tags unwanted or misfolded proteins with ubiquitin molecules, marking them for destruction by the 26S proteasome.[2][4] The two primary TPD modalities that leverage this system are Molecular Glues and Proteolysis-Targeting Chimeras (PROTACs).[5][] While molecular glues are small, monovalent molecules that induce or stabilize a new interaction between a target and an E3 ligase, PROTACs are larger, heterobifunctional molecules designed with specific components to force this interaction.[1][5][7] This guide will focus on the critical role of linker technology within PROTACs, with a specific emphasis on the design and application of bis-PEG functionalized linkers.

The Tripartite Architecture of PROTACs: A Symphony of Induced Proximity

PROTACs are ingeniously designed molecules composed of three distinct components: a ligand that selectively binds to the Protein of Interest (POI), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[8][9][10] The fundamental mechanism of a PROTAC is to act as a molecular matchmaker, bringing the POI and an E3 ligase into close proximity to form a ternary complex (POI-PROTAC-E3 Ligase).[1][8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the surface of the POI.[4] Once the POI is poly-ubiquitinated, it is recognized by the 26S proteasome and subsequently degraded into small peptides. The PROTAC molecule, unharmed in this process, is then released to recruit another POI, enabling its catalytic action.[10][11]

Experimental Section: Synthesis and Evaluation Protocols

The following protocols provide a representative workflow for the synthesis and biological evaluation of a PROTAC utilizing a PEG-based linker. The principles described are directly applicable to the integration of bis-PEG functionalized linkers.

Representative Synthesis of a BRD4-Targeting PROTAC

This protocol outlines the synthesis of a PROTAC targeting the BRD4 protein using a derivative of the inhibitor JQ1 and the E3 ligase ligand pomalidomide, connected by a PEG linker. [12]The choice of this system is based on its extensive validation in the literature, providing a reliable framework for researchers.

Step-by-Step Methodology: [12]

-

Coupling of POI Ligand to PEG Linker:

-

To a solution of a JQ1 derivative (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

-

Stir the mixture at room temperature for 30 minutes to deprotonate the phenolic hydroxyl group.

-

Add a solution of Bromo-PEG-alcohol (1.2 eq) in anhydrous DMF.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor reaction progress by LC-MS. Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield the JQ1-PEG-alcohol intermediate.

-

Causality: The initial deprotonation of the phenol with a mild base (K₂CO₃) creates a potent nucleophile that efficiently displaces the bromide on the PEG linker via an Sₙ2 reaction. DMF is chosen as it is a polar aprotic solvent that effectively solvates the cation, accelerating the reaction.

-

-

Activation of Terminal Hydroxyl Group:

-

Dissolve the JQ1-PEG-alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (TEA, 2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.5 eq).

-

Stir at 0 °C and allow the reaction to warm to room temperature.

-

Monitor by TLC or LC-MS. Upon completion, perform an aqueous workup. The resulting JQ1-PEG-OMs intermediate is often used in the next step without further purification.

-

Causality: The terminal primary alcohol is a poor leaving group. Converting it to a mesylate (-OMs) transforms it into an excellent leaving group, readily displaced by an amine nucleophile in the subsequent step. TEA acts as a base to neutralize the HCl generated during the reaction.

-

-

Coupling of E3 Ligase Ligand:

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Add a solution of the JQ1-PEG-OMs intermediate (1.1 eq) in DMF.

-

Stir the reaction at 60 °C for 16 hours under a nitrogen atmosphere.

-

Monitor by LC-MS. Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

-

Causality: The amine on pomalidomide acts as the nucleophile to displace the mesylate group. DIPEA, a non-nucleophilic base, is used to scavenge any acid generated without competing in the primary reaction. The final purification by HPLC is critical to ensure high purity for biological assays.

-

Biological Evaluation: Western Blot for Protein Degradation

This protocol details the most common method for quantifying the degradation of a target protein in a cellular context.

Step-by-Step Methodology: [13]

-

Cell Culture and Treatment:

-

Plate a relevant human cell line (e.g., MCF7 for ER, MV-4-11 for BRD4) in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the synthesized PROTAC in DMSO. Treat the cells with varying concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).

-

Crucially, include a vehicle-only control (DMSO) to establish a baseline protein level.

-

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the well using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

-

Causality: The inhibitor cocktail is essential to prevent non-specific protein degradation and dephosphorylation by endogenous enzymes after cell lysis, ensuring the observed protein levels accurately reflect the in-cell effect of the PROTAC.

-

-

Protein Quantification and Western Blot:

-

Quantify the total protein concentration in each lysate using a BCA assay to ensure equal loading.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to verify equal protein loading across lanes.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved). [13]

-

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Self-Validating Solution(s) | Reference |

| Poor Degradation Activity | - Suboptimal linker length or composition.- Poor cell permeability.- Incorrect E3 ligase for the cell type. | - Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8).- Evaluate physicochemical properties (cLogP, TPSA) and assess permeability (e.g., PAMPA assay).- Confirm expression of the recruited E3 ligase in the chosen cell line via Western Blot or qPCR. | [13] |

| "Hook Effect" in Assay | At high concentrations, binary complexes (PROTAC-POI or PROTAC-E3) dominate over the productive ternary complex. | - Test a broader, lower concentration range to fully define the dose-response curve.- Modify the linker composition to alter flexibility; incorporating more rigid elements can sometimes reduce the hook effect. | [14][13] |

| Low Synthetic Yield | - Inefficient coupling reactions.- Steric hindrance at attachment points.- Side reactions (e.g., oxidation of thiol linkers). | - Use a more efficient coupling reagent (e.g., HATU, COMU).- Increase reaction time or temperature.- Consider an alternative linker attachment point on the ligand.- Perform reactions under an inert atmosphere (argon or nitrogen) and use degassed solvents. | [13] |

Conclusion and Future Directions

The linker is an indispensable and highly tunable component in the design of efficacious PROTACs. Bis-PEG functionalized linkers offer a sophisticated tool for medicinal chemists, providing enhanced solubility and precise spatial control to optimize the formation of the critical ternary complex. The systematic, causality-driven approach to linker design—iteratively synthesizing variants and performing robust biological evaluation—is paramount to unlocking the full potential of targeted protein degradation.

The field continues to evolve rapidly, with next-generation designs such as photo-activatable PROTACs, trivalent PROTACs, and tissue-selective degraders emerging. [15]These advanced modalities will undoubtedly rely on innovative linker technologies to achieve greater control, specificity, and therapeutic efficacy, pushing the boundaries of modern medicine.

References

- Targeted Protein Degradation with PROTACs and Molecular Glues - Blog. (2025, August 18). Google Cloud.

- Technical Support Center: Impact of PEG Linker Length on PROTAC Efficacy. (n.d.). BenchChem.

- Molecular Glues for Targeted Protein Degradation: From Serendipity to Rational Discovery. (n.d.).

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021, July 5). Frontiers.

- E3 Ligase Ligands in PROTAC. (n.d.). Precise PEG.

- Synthesis of PROTACs Using an m-PEG3-SH Linker: Application Notes and Protocols. (n.d.). BenchChem.

- Molecular Glues in Targeted Protein Degradation. (n.d.).

- Targeted Protein Degradation: Molecular Glue. (n.d.). BOC Sciences.

- E3 Ligands Usage in PROTAC Design. (n.d.). BLDpharm.

- impact of PEG linker length on PROTAC efficacy. (2025, December). BenchChem.

- Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG5-alcohol. (2025, December). BenchChem.

- Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development. (2024, August 21). PubMed.

- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC.

- Linkers in PROTACs. (n.d.). Precise PEG.

- Targeted Protein Degrader Linkers. (2025, May 21). JenKem Technology USA.

- The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide. (n.d.). BenchChem.

- An In-Depth Technical Guide to NH-bis(m-PEG8)

- What Is a PROTAC Linker and Its Role in Modern Drug Discovery. (2025, August 14). AiFChem.

- Impact of linker length on the activity of PROTACs. (n.d.). PMC.

- Impact of linker length on the activity of PROTACs. (2025, August 9).

- Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker. (2022, August 26). Biopharma PEG.

- NH-bis-PEG2 | PROTAC Linkers. (n.d.). MedchemExpress.com.

- Overview of PROTAC Linkers. (n.d.). ChemPep.

- Protac Linker - Monodisperse PEG. (n.d.). SINOPEG.

- Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. (n.d.). PMC.

- Degrader Building Blocks for Targeted Protein Degrad

- Top 5 Applications of PEGylated Linkers in Bioconjug

- PROTAC 2.

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug

Sources

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 3. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 9. precisepeg.com [precisepeg.com]

- 10. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]

- 11. chempep.com [chempep.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. precisepeg.com [precisepeg.com]

Technical Deep Dive: Optimizing PEG Chain Length in N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) Derivatives

Executive Summary

This technical guide analyzes the structural and functional implications of Polyethylene Glycol (PEG) chain length variations within N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) derivatives. As a heterobifunctional, branched scaffold, this molecule serves as a critical "hub" in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Lipid Nanoparticles (LNPs).

The specific "PEG3" designation represents a strategic balance between hydrophilicity and conformational entropy . This guide details how modulating this chain length impacts solubility profiles, synthetic yield, and the thermodynamic stability of ternary complexes in drug discovery.

Molecular Architecture & Design Rationale

The molecule N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is a tertiary amine "hub" characterized by three functional arms. Its utility lies in its orthogonality:

-

The Anchor (Arm 1): A Boc-protected amine (via PEG3) for conjugation to a targeting ligand or antibody.

-

The Payload Arms (Arms 2 & 3): Two t-butyl ester-protected carboxyls (via PEG3) allowing for the attachment of two identical payloads (e.g., cytotoxic drugs or E3 ligase binders) or lipid tails.

Structural Breakdown

-

Central Node: Tertiary Nitrogen (N).

-

Spacer: Ethylene Glycol units (PEG

).[1] In this specific derivative, -

Termini:

- Boc-protected amine (Acid labile, requires strong acid like TFA).

- t-Butyl esters (Acid labile, but tunable hydrolysis rates compared to Boc).

Diagram: Structural Logic & Functionality

The following diagram illustrates the molecule's connectivity and the functional impact of extending the PEG spacer.

Caption: Functional decomposition of the branched linker. The central nitrogen acts as the pivot point, while PEG chain lengths modulate the hydrodynamic radius and steric accessibility of the termini.

Physicochemical Implications of PEG Chain Length[3][4][5][6][7][8][9]

The choice of "PEG3" (approx. 13 atoms linear distance per arm) is not arbitrary. It occupies a specific physicochemical niche.

Solubility vs. Hydrodynamic Radius

-

Short Chains (PEG1-2): Often result in "greasy" intermediates. The hydrophobic Boc and t-butyl groups dominate, leading to poor water solubility and potential aggregation during synthesis.

-

Medium Chains (PEG3-5): The "Goldilocks" zone. The oxygen atoms in the PEG backbone accept hydrogen bonds from water, creating a hydration shell that solubilizes the hydrophobic protecting groups without creating excessive bulk.

-

Long Chains (PEG6+): Significantly increase water solubility (LogP decreases). However, they introduce a large entropic penalty upon binding. In PROTACs, a linker that is too long prevents the formation of a rigid, cooperative ternary complex.

Steric Hindrance & Reactivity

In a branched system, the central nitrogen creates a congested environment.

-

Impact: If the PEG chains are too short (e.g., methylene or ethylene spacers), the t-butyl esters may fold back and shield the Boc-amine, hindering deprotection or conjugation.

-

PEG3 Advantage: Provides sufficient linear distance (~15 Å) to decouple the reactivity of the three arms, ensuring that chemistry performed on the ester arms does not sterically interfere with the amine arm.

Table 1: Comparative Impact of PEG Length Variations

| Feature | PEG1-2 (Short) | PEG3 (Target) | PEG6+ (Long) |

| Aqueous Solubility | Low (Aggregates) | Optimal | High |

| Synthetic Yield | Moderate (Steric clash) | High | High |

| Ternary Complex Stability | High (if geometry fits) | Balanced | Low (Entropic penalty) |

| Purification (Flash) | Elutes with solvent front | Distinct retention | Streaks/Broad peaks |

| Cell Permeability | High | Moderate | Low (High MW) |

Synthetic Considerations & Protocols

Synthesizing the N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) derivative requires precise control to prevent over-alkylation or polymerization.

Synthesis Workflow (Michael Addition vs. Alkylation)

The most robust route involves the alkylation of a primary amine (Boc-PEG3-NH2) with an electrophilic PEG-ester.

Protocol Overview:

-

Starting Material: Boc-PEG3-Amine.

-

Reagent: t-Butyl-PEG3-Bromide (or Tosylate).

-

Base: DIPEA or K2CO3 (anhydrous).

-

Solvent: DMF or Acetonitrile (ACN).

Critical Causality: Using a bromide leaving group with PEG3 requires heat (50-60°C), which risks Boc thermal deprotection. Therefore, catalytic KI (Potassium Iodide) is added to generate the more reactive iodide in situ, allowing the reaction to proceed at lower temperatures (35-40°C).

Diagram: Synthesis & Deprotection Logic

Caption: Synthetic pathway for generating the branched derivative. Path A allows for orthogonal functionalization of the ester arms while keeping the amine protected.

Biological Impact: The PROTAC Context

In PROTAC design, this molecule acts as a branched linker enabling the "2+1" strategy (two warheads, one E3 ligand).

The "Hook Effect" and Linker Length

The "Hook Effect" occurs when high concentrations of PROTAC form binary complexes (PROTAC-POI or PROTAC-E3) rather than the productive ternary complex.[3][4]

-

Mechanism: A PEG3 linker provides enough flexibility to allow the two warheads to find their targets without being so long that the molecule folds onto itself.

-

Reference Grounding: Studies indicate that linker length optimization is empirical, but PEG lengths between 6-12 atoms (PEG2-PEG4) often yield the highest cooperativity (

) in ternary complex formation [1, 5].

Biodistribution

The "bis-(peg3-t-butyl ester)" motif, once deprotected to acids, significantly alters the charge profile.

-

PEG3: Provides a molecular weight increase of ~400-600 Da. This is below the renal filtration cutoff, ensuring the linker itself does not cause accumulation toxicity.

-

Lipid Nanoparticles: If used as a headgroup for ionizable lipids, the PEG3 length determines the "stealth" layer thickness. A PEG3 layer is thin enough to allow endosomal escape (unlike PEG2000), but thick enough to prevent aggregation in the vial [6].

Experimental Validation Protocols

To validate the quality and properties of the synthesized N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), follow these self-validating protocols.

Protocol A: Selective Deprotection Kinetics (NMR Validation)

Goal: Confirm that t-butyl esters can be removed without affecting the Boc group (or vice versa, though difficult) or to determine global deprotection time.

-

Dissolve: 10 mg of Product in 0.6 mL CDCl3 (for baseline NMR).

-

Reaction: Add 0.1 mL TFA-d (deuterated Trifluoroacetic acid).

-

Monitor: Acquire 1H-NMR spectra every 5 minutes at 25°C.

-

Marker Tracking:

-

Track the disappearance of the t-Butyl singlet (~1.45 ppm, 18H).

-

Track the shift of the PEG methylene protons alpha to the ester.

-

Self-Validation: If the Boc signal (~1.43 ppm, 9H) disappears at the same rate as the ester t-butyl, the protecting groups are not orthogonal under these conditions. (Note: t-Butyl esters and Boc are both acid-labile; orthogonal removal usually requires base-labile esters like methyl/ethyl if Boc is to be kept, or Z-protection for the amine). Correction: For this specific molecule, both groups are acid-labile.[5] This molecule is designed for global deprotection to yield a core with 1 amine and 2 acids, or for sequential deprotection using highly specific conditions (e.g., dilute TFA for Boc vs concentrated for Ester is unreliable). Standard use implies global deprotection.

-

Protocol B: LogD Determination (Shake-Flask Method)

Goal: Assess hydrophilicity changes with PEG length.[5]

-

Prepare Phases: Octanol-saturated water and water-saturated octanol.

-

Solubilize: Dissolve 1 mg of derivative in 1 mL octanol phase.

-

Equilibrate: Add 1 mL water phase. Vortex 1 hr. Centrifuge.

-

Quantify: Use HPLC-UV (210 nm) to measure concentration in both phases.

-

Calculation:

. -

Expectation: PEG3 derivatives should show a LogD shift of approx -0.5 to -1.0 compared to PEG0 analogs.

References

-

BenchChem. (2025).[2][6][4] Unraveling the Impact of PEG Linker Length on PROTAC Stability and Efficacy. Link

-

BroadPharm. (n.d.). N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) Product Page. Link

-

BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.

-

ACS Macro Letters. (2014). Synthesis of Acid-Labile PEG and PEG-Doxorubicin-Conjugate Nanoparticles. Link

-

ChemPep. (n.d.). Overview of PROTAC Linkers: Influence on Ternary Complex. Link

-

UCSB Materials Research Lab. (2023). Synthesizing a positively charged branched PEG-Lipid for use in drug delivery. Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of PROTACs Using the Orthogonally Protected Linker N-(Boc-peg3)-N-bis(peg3-t-butyl ester)

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel, event-driven mechanism of action.[1] These heterobifunctional molecules are designed to co-opt the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2][3][4] A PROTAC molecule is comprised of three distinct chemical moieties: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][5][6]

By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[7][8][9] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI, marking it for degradation by the 26S proteasome.[10][11] Because the PROTAC is released after inducing ubiquitination, it can act catalytically, with a single molecule mediating the degradation of multiple target protein copies.[9][10] This offers significant advantages, including the potential to target proteins previously deemed "undruggable" and overcome resistance mechanisms associated with conventional inhibitors.[10][12]

The Pivotal Role of the Linker in PROTAC Design

While the warhead and E3 ligase ligand provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy and drug-like properties.[] The linker's length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[4] Furthermore, the linker significantly impacts crucial physicochemical properties such as solubility, cell permeability, and metabolic stability.[2][3][][14]

Polyethylene glycol (PEG) chains are among the most common motifs used in linker design, prized for their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic tractability.[3][4][] The optimization of a PROTAC often requires the empirical synthesis of numerous linker variants to identify the ideal combination of properties.[][15]

The Advantage of the N-(Boc-peg3)-N-bis(peg3-t-butyl ester) Linker

This guide focuses on a specialized, branched PEG-based linker, N-(Boc-peg3)-N-bis(peg3-t-butyl ester) . This linker architecture offers distinct advantages for constructing complex or multivalent PROTACs due to its use of orthogonal protecting groups.

-

Orthogonal Protection: The linker features two different types of acid-labile protecting groups: a tert-butyloxycarbonyl (Boc) group on one arm and two tert-butyl (t-butyl) esters on the other two arms. The Boc group can be selectively removed under moderately acidic conditions (e.g., trifluoroacetic acid) that leave the t-butyl esters intact.[16][17] The t-butyl esters can then be removed under different, typically stronger, acidic conditions.[18] This orthogonality is the cornerstone of a controlled, stepwise synthetic strategy, allowing for the sequential and unambiguous attachment of the E3 ligase ligand and the POI warhead.[19][20]

-

Branched Architecture: The trivalent nitrogen core allows for the creation of a Y-shaped PROTAC. This can be used to attach one E3 ligase ligand and two POI-binding warheads, potentially increasing avidity for the target protein or enabling the targeting of protein dimers.

-

PEG Composition: The integrated PEG3 units enhance the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability, common challenges in PROTAC development.[4]

General Synthetic Strategy Overview

The synthesis of a PROTAC using the N-(Boc-peg3)-N-bis(peg3-t-butyl ester) linker follows a logical, sequential pathway based on its orthogonal protecting groups. The general workflow involves:

-

Selective deprotection of the Boc-protected amine.

-

Amide coupling of an E3 ligase ligand (containing a carboxylic acid) to the newly freed amine.

-

Selective deprotection of the two t-butyl ester groups to reveal terminal carboxylic acids.

-

Amide coupling of a POI ligand (containing an amine) to the newly freed carboxylic acids.

-

Purification and characterization of the final PROTAC.

This entire workflow is designed to build the PROTAC molecule in a controlled, directional manner, minimizing the formation of undesired side products.

Sources

- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]